Scaffold Utility in Fragment-Based Drug Discovery: Vectorial Functionalisation Potential
Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate serves as a direct precursor to 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are validated intermediates for fragment elaboration. This scaffold allows for selective functionalisation at N-1, N-2, C-3, C-5, and C-7 positions, enabling a multi-vector hit-to-lead expansion [1]. In contrast, the unsubstituted 1H-pyrazolo[3,4-c]pyridine core lacks the ester handle for rapid diversification at the 5-position, requiring additional synthetic steps to introduce functional groups [1].
| Evidence Dimension | Number of Accessible Diversification Vectors from Core Scaffold |
|---|---|
| Target Compound Data | 5 distinct vectors (N-1, N-2, C-3, C-5, C-7) accessible via selective functionalisation strategies when starting from the 5-halo derivative of the target compound [1]. |
| Comparator Or Baseline | 1H-pyrazolo[3,4-c]pyridine (unsubstituted core): Limited direct diversification vectors without prior functional group installation. |
| Quantified Difference | The target compound's ester group provides a direct, pre-installed handle for conversion to a 5-halo intermediate, streamlining the synthesis of diverse libraries for SAR exploration compared to the unsubstituted core [1]. |
| Conditions | Synthetic chemistry: The target compound can be converted to 5-bromo-1H-pyrazolo[3,4-c]pyridine, which is the key intermediate for Pd-catalyzed cross-coupling reactions [1]. |
Why This Matters
For procurement in an FBDD or medicinal chemistry program, the target compound's pre-functionalised ester significantly reduces synthetic burden and accelerates SAR studies compared to the unsubstituted core scaffold.
- [1] Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. *RSC Advances*, 13(49), 34391-34399. DOI: 10.1039/d3ra07458g View Source
